molecular formula C13H9ClN2 B15105645 3-(4-chlorophenyl)-1H-indazole

3-(4-chlorophenyl)-1H-indazole

Cat. No.: B15105645
M. Wt: 228.67 g/mol
InChI Key: SUZNKLGMTWHYPZ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1H-indazole is a chemical compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chlorobenzyl chloride with hydrazine hydrate to form 4-chlorobenzyl hydrazine. This intermediate then undergoes cyclization with ortho-substituted aromatic aldehydes or ketones to yield the desired indazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indazole derivatives, while reduction can produce amine-substituted compounds .

Scientific Research Applications

3-(4-chlorophenyl)-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, the compound can interact with cellular pathways, influencing processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-1H-indazole is unique due to its specific structural features and the presence of the 4-chlorophenyl group. This uniqueness contributes to its diverse range of applications and its potential as a versatile chemical entity in various fields of research and industry .

Properties

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

IUPAC Name

3-(4-chlorophenyl)-1H-indazole

InChI

InChI=1S/C13H9ClN2/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)15-16-13/h1-8H,(H,15,16)

InChI Key

SUZNKLGMTWHYPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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